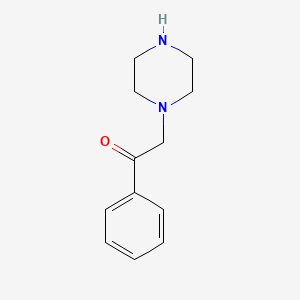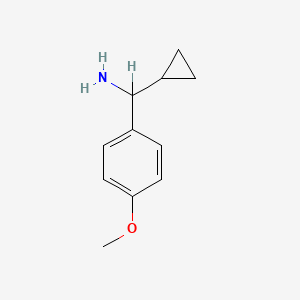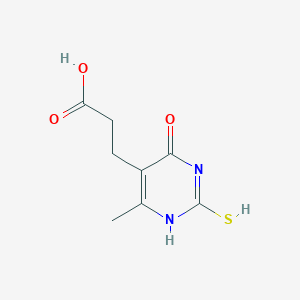
2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid” is known as Goserelin. Goserelin is a decapeptide analogue of gonadotropin-releasing hormone (GnRH) or luteinizing hormone-releasing hormone (LHRH). It functions as a GnRH agonist and is used primarily in the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
Goserelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
In industrial settings, Goserelin is produced using large-scale SPPS techniques. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
Goserelin undergoes various chemical reactions, including:
Oxidation: Goserelin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Goserelin can undergo substitution reactions where specific amino acid residues are replaced with other residues to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt are used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Goserelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on cell signaling pathways.
Medicine: Widely used in clinical research for the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer.
Industry: Employed in the development of peptide-based therapeutics and drug delivery systems
作用机制
Goserelin exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in sex hormone levels. continuous administration of Goserelin results in the downregulation of GnRH receptors, leading to decreased production of LH and FSH. This ultimately reduces the levels of sex hormones such as testosterone and estrogen, which are essential for the growth of hormone-sensitive tumors .
相似化合物的比较
Similar Compounds
Leuprolide: Another GnRH agonist used in the treatment of hormone-sensitive cancers.
Triptorelin: A synthetic decapeptide agonist of GnRH used for similar therapeutic purposes.
Buserelin: A GnRH agonist used in the treatment of prostate cancer and other hormone-sensitive conditions
Uniqueness
Goserelin is unique due to its specific amino acid sequence and its ability to form a slow-release depot formulation, which allows for sustained release and prolonged therapeutic effects. This makes it particularly effective in maintaining consistent hormone suppression over extended periods .
属性
IUPAC Name |
2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOCQHDFLVQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777210.png)
![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)
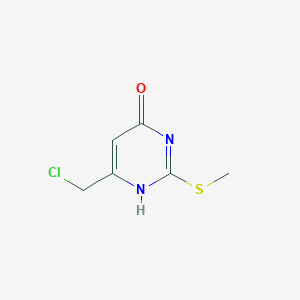
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B7777228.png)
![4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B7777245.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777248.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B7777256.png)
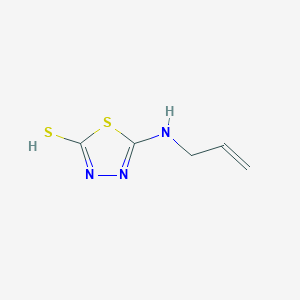
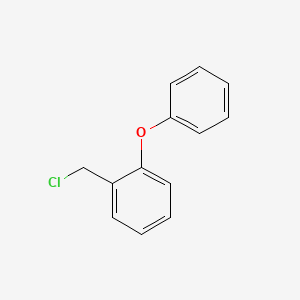
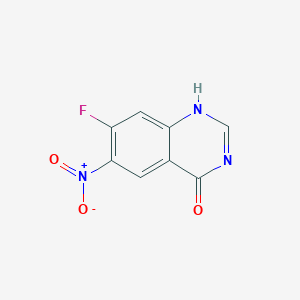
![4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid](/img/structure/B7777282.png)
